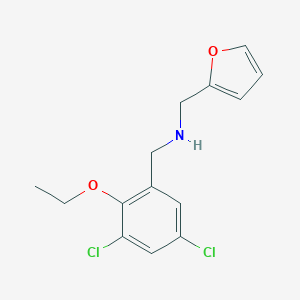
N-(3,5-dichloro-2-ethoxybenzyl)-N-(2-furylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dichloro-2-ethoxybenzyl)-N-(2-furylmethyl)amine, also known as DFMO, is a small molecule inhibitor that targets the enzyme ornithine decarboxylase (ODC). ODC is a key enzyme in the polyamine biosynthesis pathway, which is essential for cell growth and proliferation. DFMO has been extensively studied for its potential as an anticancer agent, as well as for its role in other diseases.
Wirkmechanismus
N-(3,5-dichloro-2-ethoxybenzyl)-N-(2-furylmethyl)amine works by inhibiting ODC, which is a key enzyme in the polyamine biosynthesis pathway. Polyamines are essential for cell growth and proliferation, and are often upregulated in cancer cells. By inhibiting ODC, this compound reduces the levels of polyamines in cells, leading to decreased cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its role as an ODC inhibitor, this compound has been shown to affect other enzymes and pathways, such as the MAPK/ERK pathway and the NF-κB pathway. This compound has also been shown to have anti-inflammatory effects, and to reduce the levels of reactive oxygen species (ROS) in cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dichloro-2-ethoxybenzyl)-N-(2-furylmethyl)amine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, with numerous studies demonstrating its efficacy and mechanism of action. However, this compound does have some limitations. It can be toxic at high concentrations, and its effects can vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on N-(3,5-dichloro-2-ethoxybenzyl)-N-(2-furylmethyl)amine. One area of interest is the development of new formulations and delivery methods for this compound, such as nanoparticles or liposomes. Another area of interest is the investigation of this compound in combination with other drugs or therapies, to enhance its efficacy and reduce toxicity. Additionally, further studies are needed to fully understand the mechanisms of action of this compound, and to identify new targets for therapeutic intervention.
Synthesemethoden
N-(3,5-dichloro-2-ethoxybenzyl)-N-(2-furylmethyl)amine can be synthesized through a multi-step process involving the reaction of 3,5-dichloro-2-ethoxybenzaldehyde with 2-(furan-2-ylmethyl)amine. The resulting product is then treated with hydrogen chloride to yield this compound. This synthesis method has been optimized for high yield and purity, and has been used in numerous studies.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dichloro-2-ethoxybenzyl)-N-(2-furylmethyl)amine has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit cell growth and induce apoptosis in a variety of cancer cell lines, including breast, colon, and prostate cancer. This compound has also been investigated for its role in other diseases, such as African sleeping sickness and neuroblastoma.
Eigenschaften
Molekularformel |
C14H15Cl2NO2 |
|---|---|
Molekulargewicht |
300.2 g/mol |
IUPAC-Name |
N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-(furan-2-yl)methanamine |
InChI |
InChI=1S/C14H15Cl2NO2/c1-2-18-14-10(6-11(15)7-13(14)16)8-17-9-12-4-3-5-19-12/h3-7,17H,2,8-9H2,1H3 |
InChI-Schlüssel |
QORAAVMGHGXZEQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCC2=CC=CO2)Cl)Cl |
Kanonische SMILES |
CCOC1=C(C=C(C=C1Cl)Cl)CNCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}benzoate](/img/structure/B262621.png)

![N-cyclohexyl-N'-[(1-phenylcyclopropyl)methyl]urea](/img/structure/B262623.png)

![1-[4,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262636.png)
![2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol](/img/structure/B262637.png)

![Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate](/img/structure/B262642.png)
![Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate](/img/structure/B262643.png)
![1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol](/img/structure/B262646.png)
![1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol](/img/structure/B262647.png)
![N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262648.png)
![N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B262649.png)
![1-[4-(5-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B262650.png)